Cas no 22752-98-3 (1,4'-Bipyridinium,chloride (1:1))

1,4'-Bipyridinium chloride (1:1) is a quaternary ammonium salt characterized by its bipyridinium core structure. This compound is widely utilized in electrochemical applications due to its redox-active properties, making it suitable for use in viologen-based systems, molecular electronics, and energy storage devices. Its stable cationic nature and electron-accepting capability facilitate reversible electron transfer processes, which are critical in catalysis and sensor development. The chloride counterion enhances solubility in polar solvents, improving reactivity in aqueous and organic media. This compound is also employed in supramolecular chemistry for constructing host-guest complexes. Its well-defined electrochemical behavior and structural versatility make it a valuable reagent in research and industrial applications.
1,4'-Bipyridinium,chloride (1:1) structure
22752-98-3 structure
Product Name:1,4'-Bipyridinium,chloride (1:1)
CAS No:22752-98-3
MF:C10H9ClN2
MW:192.644860982895
CID:268695
PubChem ID:31505
Update Time:2025-10-28

1,4'-Bipyridinium,chloride (1:1) Chemical and Physical Properties

Names and Identifiers

    • 1,4'-Bipyridinium,chloride (1:1)
    • 4-pyridin-1-ium-1-ylpyridine,chloride
    • 4-pyridylpyridinium chloride
    • EINECS 245-197-6
    • pyridin-4-ylpyridinium chloride
    • pyridylpyridinium chloride
    • NS00085331
    • AI3-61629
    • SCHEMBL1882973
    • [1,4'-Bipyridin]-1-ium chloride
    • 4-PYRIDYLPYRIDINIUMCHLORIDE
    • 4-pyridin-1-ium-1-ylpyridine;chloride
    • GEIZYPUHEGXPEQ-UHFFFAOYSA-M
    • AKOS016373555
    • 1,4'-Bipyridinium, chloride
    • DTXSID30945435
    • 22752-98-3
    • 1-(Pyridin-4-yl)pyridin-1-ium chloride
    • SB54025
    • Inchi: 1S/C10H9N2.ClH/c1-2-8-12(9-3-1)10-4-6-11-7-5-10;/h1-9H;1H/q+1;/p-1
    • InChI Key: GEIZYPUHEGXPEQ-UHFFFAOYSA-M
    • SMILES: [Cl-].[N+]1(C=CC=CC=1)C1C=CN=CC=1

Computed Properties

  • Exact Mass: 192.04500
  • Monoisotopic Mass: 192.045
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 124
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 16.8A^2

Experimental Properties

  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • PSA: 27.03000
  • LogP: -1.43330

1,4'-Bipyridinium,chloride (1:1) Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029184651-10g
[1,4'-Bipyridin]-1-ium chloride
22752-98-3 97%
10g
$400.00 2023-09-02

Additional information on 1,4'-Bipyridinium,chloride (1:1)

1,4'-Bipyridinium Chloride (1:1) - A Comprehensive Overview

The compound 1,4'-bipyridinium chloride (1:1), with the CAS number 22752-98-3, is a significant molecule in the field of coordination chemistry and materials science. This compound is widely recognized for its unique structural properties and its ability to form stable complexes with various metal ions. The bipyridinium moiety, which is the core of this compound, consists of two pyridine rings connected by a single bond at the 1 and 4' positions. This arrangement imparts a rigid and planar structure to the molecule, making it highly suitable for applications in molecular recognition and catalysis.

Recent studies have highlighted the potential of 1,4'-bipyridinium chloride in the development of advanced materials for energy storage systems. Researchers have demonstrated that this compound can act as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers, which are promising candidates for high-capacity batteries and supercapacitors. The ability of bipyridinium to coordinate with transition metals such as cobalt, nickel, and copper has been extensively explored, leading to the creation of novel materials with enhanced electrochemical performance.

In addition to its role in materials science, 1,4'-bipyridinium chloride has also found applications in medicinal chemistry. The molecule's ability to form stable complexes with metal ions has been leveraged in the design of drug delivery systems. For instance, recent research has shown that bipyridinium-based complexes can serve as carriers for anticancer drugs, enhancing their solubility and bioavailability. This property makes them particularly useful in targeted drug delivery systems, where precise control over drug release is critical.

The synthesis of 1,4'-bipyridinium chloride typically involves a two-step process: first, the preparation of 1,4'-bipyridine through condensation reactions or coupling methods; second, the protonation of the nitrogen atoms to form the bipyridinium cation. The counterion in this case is chloride (Cl⁻), which balances the charge of the bipyridinium cation ([Bpy]⁺). This salt form is highly soluble in polar solvents such as water and methanol, making it convenient for use in various chemical reactions.

One of the most intriguing aspects of 1,4'-bipyridinium chloride is its photophysical properties. Studies have shown that this compound exhibits strong fluorescence when excited under UV light. This property has led to its use as a fluorescent probe in sensing applications. For example, researchers have developed sensors based on bipyridinium derivatives that can selectively detect metal ions or anions in aqueous solutions. These sensors offer high sensitivity and selectivity, making them valuable tools in environmental monitoring and clinical diagnostics.

Moreover, 1,4'-bipyridinium chloride has been explored as a catalyst in organic synthesis. Its ability to coordinate with metal ions enables it to act as a Lewis acid catalyst in various reactions such as cycloadditions and olefin polymerizations. Recent advancements have focused on improving the catalytic efficiency by modifying the substituents on the bipyridine rings or by incorporating additional functional groups into the structure.

From an environmental perspective, bipyridinium-based compounds have been studied for their potential role in water treatment technologies. For instance, they have been used as adsorbents for heavy metal ions such as lead and mercury from contaminated water sources. The high binding capacity and selectivity of these compounds make them promising candidates for large-scale water purification systems.

In conclusion, 1,4'-bipyridinium chloride (CAS No. 22752-98-3) is a versatile compound with applications spanning multiple disciplines including materials science, medicinal chemistry, catalysis, and environmental remediation. Its unique structural properties and ability to form stable complexes with metal ions continue to drive innovative research across various fields. As new studies emerge highlighting its potential uses and improved synthetic methods become available, this compound is poised to play an increasingly important role in both academic research and industrial applications.

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